Rexamino
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Overview
Description
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is an organic compound with the molecular formula C₉H₁₀N₂O It belongs to the class of oxazolines, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating agent to effect the cyclization at room temperature, resulting in the formation of oxazolines . Another approach involves the iodocyclization of O-alkenyl imidates derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, which affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles .
Industrial Production Methods
Industrial production methods for 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine are not well-documented in the literature. the principles of flow chemistry and continuous processing, which have been applied to the synthesis of similar compounds, could be adapted for large-scale production. These methods offer advantages such as improved safety profiles and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane.
Substitution: Sodium hydride, tosyl derivatives.
Major Products
Oxidation: Oxazoles.
Substitution: Michael adducts and other cycloaddition products.
Scientific Research Applications
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is not fully understood. its derivatives, such as aminorex, interact with monoaminergic neurotransmission by interfering with the function of monoamine transporters. This interaction is similar to that of amphetamines and cocaine, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Aminorex: 5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, a psychostimulant with similar structural features.
4-Methylaminorex: 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine, another psychostimulant with a methyl group at the 4-position.
5-Phenyl-1,3,4-oxadiazole-2-thiol: A compound with a similar phenyl group but different heterocyclic structure.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine.
Properties
IUPAC Name |
4-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPLELNWIASCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442986 |
Source
|
Record name | Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52883-35-9 |
Source
|
Record name | Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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